![molecular formula C21H13FN4O3S B2603842 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1172295-04-3](/img/structure/B2603842.png)
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound “N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorobenzo[d]thiazol ring, a pyrazol ring, and a chromene ring with a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their connectivity.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the melting point, IR spectrum, 1H NMR, and 13C NMR of similar compounds have been reported .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
Using microwave irradiation, a variety of compounds similar to N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide were synthesized, showcasing an increase in reaction rates and yields. These compounds exhibited significant antibacterial and antifungal activities, pointing towards their potential in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, including structures akin to the compound , have been synthesized and investigated for their ability to recognize cyanide anions. These compounds exhibit a change in color and fluorescence upon interaction with cyanide, demonstrating their utility as chemosensors (Wang et al., 2015).
Synthesis of Fluorocontaining Derivatives
Research has explored the synthesis of fluorocontaining derivatives related to the given compound, focusing on substituted amides and pyrazolo[3,4-d]pyrimidines. These studies contribute to the broader field of fluorochemistry and the development of novel compounds with potential applications in medicinal chemistry and material science (Eleev, Kutkin, & Zhidkov, 2015).
Detection of Cr3+ Ions and Living Cells Application
A specific derivative was synthesized for the detection of Cr3+ ions, demonstrating quick color response and significant fluorescence quenching, highlighting its potential for environmental monitoring and biological applications. The compound's utility in living cells indicates its applicability in bioimaging and tracking metal ion flux within biological systems (Mani et al., 2018).
Antibacterial Agents
Novel analogs were designed and synthesized, exhibiting promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds, through their structural novelty, provide insights into the development of new antibacterial agents (Palkar et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research on similar compounds include the development of new benzothiazole derivatives with enhanced anti-tubercular activity . Additionally, the development of hybrid antimicrobials that combine the effect of two or more agents represents a promising antibacterial therapeutic strategy .
properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O3S/c1-11-9-17(26(25-11)21-24-18-14(22)6-4-8-16(18)30-21)23-19(27)13-10-12-5-2-3-7-15(12)29-20(13)28/h2-10H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPPQWIGNMJLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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